

Literature review on the discovery of benzoxazolones

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Compound of Interest

Compound Name: 5-Aminobenzo[d]oxazol-2(3H)-one

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An In-depth Technical Guide to the Discovery of Benzoxazolones for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive literature review on the discovery of benzoxazolones, detailing their historical synthesis, natural occurrence, and the evolution of their preparation. It includes structured data, detailed experimental protocols, and visualizations to facilitate understanding and further research in the field.

Introduction to Benzoxazolones

Benzoxazolones are a class of heterocyclic compounds characterized by a fused benzene and oxazolone ring system. The benzoxazolone nucleus is a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.^{[1][2]} These compounds have garnered significant attention for their wide-ranging pharmacological properties, including anticancer, analgesic, anti-inflammatory, and neuroprotective effects.^{[1][3]} Their structural features allow for diverse chemical modifications, making them ideal candidates for drug design and development.^[1]

The Initial Discovery and Synthesis

The first synthesis of the parent 2-benzoxazolone is attributed to Graebe and Rostovzeff in 1902. They achieved this through the Hofmann rearrangement of salicylamide. This reaction involves the treatment of a primary amide with a halogenating agent, leading to the formation of an isocyanate intermediate that subsequently cyclizes to form the benzoxazolone.^[3]

Another classical and widely used method for synthesizing the 2-benzoxazolone core is the condensation of o-aminophenol with urea or phosgene.[4][5] The reaction with urea is a common laboratory and industrial method, typically performed at high temperatures.[5]

Key Synthetic Milestones:

- 1902: First synthesis of 2-benzoxazolone via Hofmann rearrangement of salicylamide.
- Mid-20th Century: Development of condensation reactions using o-aminophenol and urea or phosgene as a standard synthetic route.[4]
- 2001: A convenient synthesis of 2-benzoxazolones through a Hofmann-type rearrangement of salicylamides using iodobenzene diacetate.[3]
- 2022: Development of an Fe-catalyzed oxidative cyclocarbonylation of 2-aminophenol for a more efficient and milder synthesis of 2-benzoxazolone.[4]

Discovery of Naturally Occurring Benzoxazolones

In addition to synthetic routes, benzoxazolones and related benzoxazinoids have been discovered as naturally occurring compounds in various plants, particularly in grasses like maize, wheat, and rye.[6][7]

- 1950s: Benzoxazolinones were first reported in rye.[7]
- 1962: DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), a potent naturally occurring benzoxazinoid, was first identified in maize and recognized for its role in plant defense against insects and pathogens.[6]

These natural products are typically stored in an inactive glycosylated form and are activated by enzymatic hydrolysis upon tissue damage.[6][8]

Key Experimental Protocols

This section details the methodologies for key experiments in the synthesis of benzoxazolones.

Synthesis of 2-Benzoxazolone via Condensation of o-Aminophenol and Urea

This method is a foundational technique for the preparation of the benzoxazolone scaffold.

Procedure:

- A mixture of 2-aminophenol and a slight excess of urea (1.5 to 3 equivalents) is heated in a melt phase at 130-160°C.^[5]
- The reaction is monitored by Thin Layer Chromatography (TLC) until the consumption of the starting material.^[5]
- Upon completion, the reaction mixture is cooled, and the solidified product is purified, typically by recrystallization from a suitable solvent like ethanol.

Hofmann Rearrangement of Salicylamide

This historical method provides a direct route to 2-benzoxazolinone.

Procedure:

- Salicylamide is treated with a chlorinating agent such as sodium hypochlorite or trichloroisocyanuric acid in a suitable solvent.
- The reaction proceeds through an N-haloamide intermediate, which rearranges to an isocyanate.
- Intramolecular cyclization of the isocyanate yields 2-benzoxazolinone.
- The product is isolated and purified from the reaction mixture.

Synthesis of 6-Acyl-2(3H)-benzoxazolone

This protocol describes a common modification of the benzoxazolone core.

Procedure:

- To a solution of sodium 5-methyl-2(3H)-benzoxazolone in alcohol, an equimolar amount of α -bromo-4-substituted acetophenone is added.[\[9\]](#)
- The reaction mixture is stirred, and the progress is monitored by TLC.
- After the reaction is complete, the mixture is poured into crushed ice to precipitate the product.[\[9\]](#)
- The crude product is collected by filtration, washed with water, and dried.[\[9\]](#)
- Purification is achieved by recrystallization from ethanol.[\[9\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic procedures for benzoxazolones.

Table 1: Synthesis of 2-Substituted Benzoxazole Derivatives

Compound	Starting Materials	Reaction Conditions	Yield (%)	Reference
Benzo[d]oxazol-2-amine	<i>o</i> -aminophenol, NCTS, BF ₃ ·Et ₂ O	1,4-dioxane, 30 h	60	[10] [11]
5-Nitrobenzo[d]oxazol-2-amine	2-amino-4-nitrophenol, NCTS, BF ₃ ·Et ₂ O	1,4-dioxane, 30 h	48	[10] [11]

| 6-Nitrobenzo[d]oxazol-2-amine | 2-amino-5-nitrophenol, NCTS, BF₃·Et₂O | 1,4-dioxane, 30 h | 47 | [\[10\]](#)[\[11\]](#) |

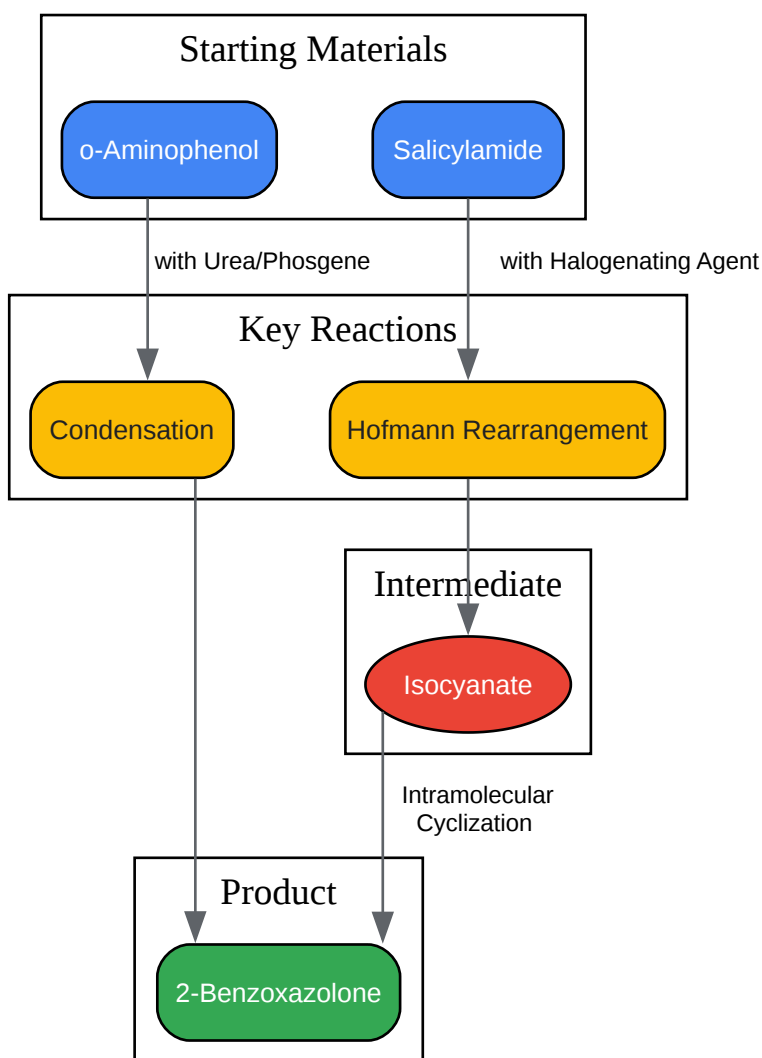
Table 2: Spectroscopic Data for Selected Benzoxazolone Derivatives

Compound	¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	¹³ C NMR (101 MHz, DMSO-d ₆) δ (ppm)	Reference
Benzo[d]oxazol-2-amine	7.35 (s, 2H), 7.30 (d, J = 7.8 Hz, 1H), 7.19 (d, J = 7.3 Hz, 1H), 7.08 (t, J = 7.2 Hz, 1H), 6.95 (t, J = 7.2 Hz, 1H)	162.70, 147.92, 143.61, 123.45, 119.92, 115.25, 108.38	[10] [11]
5-Nitrobenzo[d]oxazol-2-amine	7.98–7.96 (m, 1H), 7.95–7.90 (m, 3H), 7.55 (d, J = 8.7 Hz, 1H)	164.80, 152.31, 144.65, 144.36, 116.65, 109.98, 108.64	[10] [11]

| 6-Nitrobenzo[d]oxazol-2-amine | 8.29–8.17 (m, 3H), 8.10 (dd, J = 8.7, 2.3 Hz, 1H), 7.32 (d, J = 8.7 Hz, 1H) | 166.35, 150.99, 147.19, 140.29, 121.09, 114.13, 104.65 | [\[10\]](#)[\[11\]](#) |

Visualizations

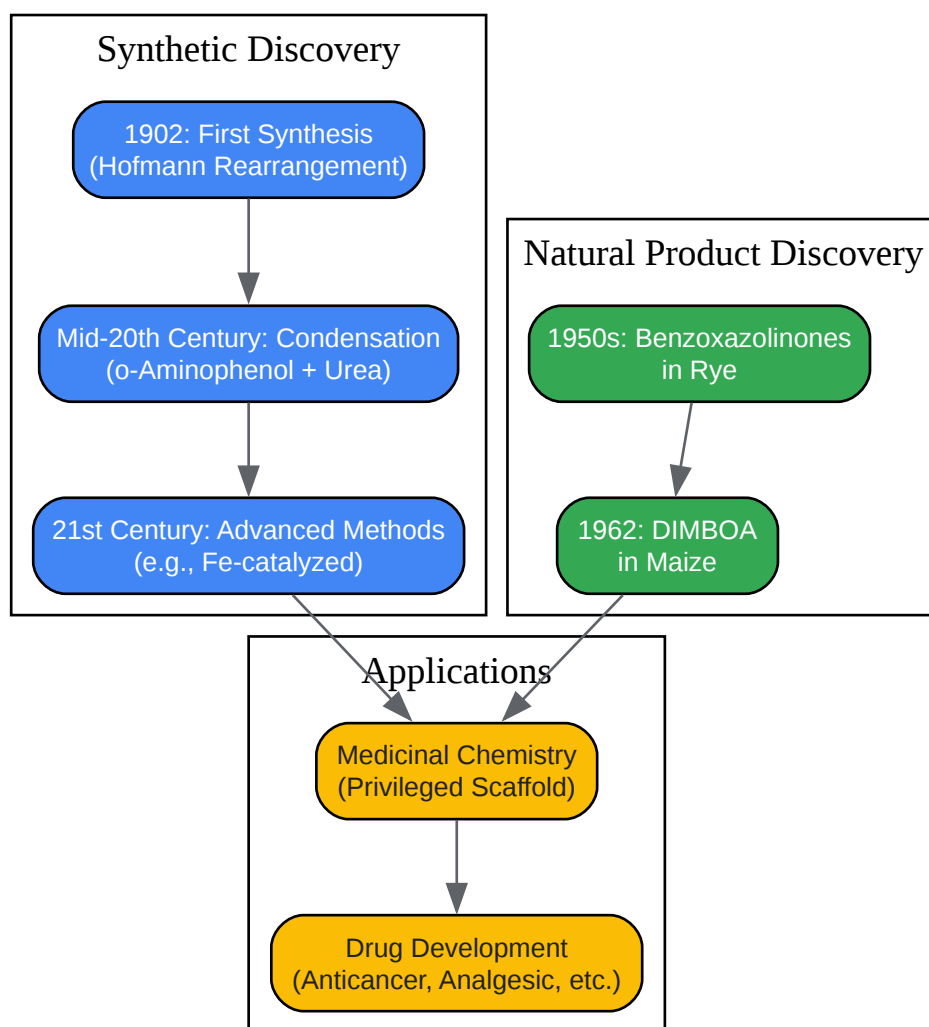
General Synthetic Workflow for Benzoxazolones



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Caption: General synthetic routes to the 2-benzoxazolone core.

Logical Relationship of Benzoxazolone Discovery



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Caption: Timeline of key discoveries in benzoxazolone chemistry.

Conclusion

The discovery of benzoxazolones, from their initial synthesis to the identification of their natural counterparts, has paved the way for significant advancements in medicinal chemistry. The versatility of the benzoxazolone scaffold, combined with a growing understanding of its synthesis and biological activities, continues to make it a focal point for the development of novel therapeutics. This guide provides a foundational understanding for researchers to build upon in their exploration of this important class of compounds.

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